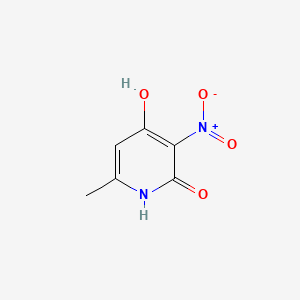

4-Hydroxy-6-methyl-3-nitro-2-pyridone

Description

Properties

IUPAC Name |

4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKWTNPFTOEELW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715763 | |

| Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4966-90-9 | |

| Record name | 4-Hydroxy-6-methyl-3-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-6-methyl-3-nitro-2-pyridone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxy-6-methyl-3-nitro-2-pyridone: Synthesis, Properties, and Characterization

Foreword: Unveiling a Versatile Heterocycle

To the dedicated researchers, scientists, and drug development professionals who navigate the intricate world of molecular innovation, this guide offers a comprehensive exploration of 4-Hydroxy-6-methyl-3-nitro-2-pyridone. This seemingly simple heterocyclic compound sits at a crossroads of functionality, possessing a unique combination of a pyridone core, a hydroxyl group, a nitro moiety, and a methyl substituent. This intricate arrangement bestows upon it a rich and complex chemical personality, making it a molecule of significant interest in medicinal chemistry and materials science.

This document moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why" and the "how." We will delve into the causality behind its synthesis, the nuances of its chemical behavior, and the practical methodologies for its characterization. Every piece of information is presented with the aim of empowering your research endeavors, fostering a deeper understanding of this versatile scaffold, and enabling its effective application in your discovery and development pipelines.

Molecular Architecture and Foundational Data

This compound, registered under CAS Number 4966-90-9, is a multifaceted organic compound with the molecular formula C₆H₆N₂O₄ and a molecular weight of 170.12 g/mol .[1][2] Its structural framework is built upon a 2-pyridone ring, which is a six-membered aromatic heterocycle containing a nitrogen atom and a carbonyl group.

The molecule's reactivity and physical properties are dictated by the interplay of its key functional groups:

-

The 4-Hydroxy Group: This group can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and intermolecular interactions. It also imparts acidic character to the molecule.

-

The 3-Nitro Group: As a strong electron-withdrawing group, the nitro moiety significantly impacts the electron density distribution within the pyridone ring, influencing its reactivity and acidity.

-

The 2-Pyridone Core: This core structure is known for its ability to exist in tautomeric forms and its diverse biological activities.

-

The 6-Methyl Group: This alkyl substituent provides a site for potential further functionalization and can influence the molecule's steric and electronic properties.

Table 1: Core Compound Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | [1] |

| CAS Number | 4966-90-9 | [1][2] |

| Molecular Formula | C₆H₆N₂O₄ | [1][2] |

| Molecular Weight | 170.12 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [3] |

| Melting Point | 293-296 °C | [4] |

Synthesis Pathway: From a Common Precursor to a Nitrated Target

The synthesis of this compound is a two-step process that begins with the readily available starting material, dehydroacetic acid. The initial step involves the conversion of the pyrone ring of dehydroacetic acid into a pyridone ring, followed by a regioselective nitration.

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

The precursor, 4-Hydroxy-6-methylpyridin-2(1H)-one, is synthesized from dehydroacetic acid. This transformation involves the hydrolysis of dehydroacetic acid to 4-hydroxy-6-methyl-2-pyrone, followed by reaction with ammonia to form the pyridone ring.[5]

Experimental Protocol:

-

Hydrolysis of Dehydroacetic Acid: Dehydroacetic acid is heated with a strong acid, such as sulfuric acid, to yield 4-hydroxy-6-methyl-2-pyrone.[5]

-

Formation of the Pyridone Ring: The resulting 4-hydroxy-6-methyl-2-pyrone is then treated with an aqueous solution of ammonium hydroxide. The ammonia acts as a nitrogen source, replacing the oxygen atom in the pyrone ring to form the 4-hydroxy-6-methylpyridin-2(1H)-one.[5]

Step 2: Nitration of 4-Hydroxy-6-methylpyridin-2(1H)-one

Proposed Experimental Protocol:

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and concentrated sulfuric acid is carefully prepared and cooled in an ice bath. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Nitration Reaction: 4-Hydroxy-6-methylpyridin-2(1H)-one is slowly added to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is maintained at a low level (e.g., 0-10 °C) to control the exothermic reaction and prevent over-nitration or degradation.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the solid product to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Key Chemical Properties: A Deeper Dive

Acidity and pKa: A Computational Perspective

The pKa of a molecule is a critical parameter that governs its ionization state at a given pH, which in turn influences its solubility, membrane permeability, and biological activity. While an experimentally determined pKa for this compound is not available, we can infer its acidic and basic properties and estimate its pKa values through computational methods and comparison with related structures.[8][9][10]

The molecule possesses both acidic and basic centers:

-

Acidic Protons: The hydroxyl group at the 4-position and the N-H proton of the pyridone ring are both acidic. The electron-withdrawing nitro group at the 3-position is expected to significantly increase the acidity of the 4-hydroxyl group compared to the parent 4-hydroxypyridine.

-

Basic Center: The nitrogen atom of the pyridone ring can be protonated.

Computational studies on substituted pyridines have shown that density functional theory (DFT) methods can provide reasonably accurate pKa predictions.[10] Based on these models, the pKa of the 4-hydroxyl group is likely to be in the range of 3-5, making it a moderately strong acid. The pKa of the N-H proton is expected to be higher, likely in the range of 8-10.

Tautomerism: The Pyridone-Hydroxypyridine Equilibrium

4-Hydroxy-2-pyridones can exist in a tautomeric equilibrium with their corresponding 2,4-dihydroxypyridine form. For the parent 4-hydroxypyridine, the pyridone tautomer is generally favored in solution.[11][12]

Caption: Tautomeric equilibrium of the title compound.

For this compound, the presence of the electron-withdrawing nitro group at the 3-position is expected to further stabilize the pyridone form. Studies on 3-nitro-4-pyridone have shown that the pyridone tautomer is overwhelmingly favored.[13] This is due to the resonance stabilization of the negative charge on the oxygen of the nitro group when the molecule is in the pyridone form. Therefore, it is highly probable that this compound exists predominantly in the pyridone tautomeric form in both solid and solution phases.

Solubility Profile

The solubility of this compound is a key consideration for its handling, formulation, and biological testing.

-

Aqueous Solubility: Due to the presence of the polar hydroxyl, nitro, and carbonyl groups, the molecule is expected to have some solubility in water. Its acidity will also play a role, with solubility increasing in basic aqueous solutions due to deprotonation and salt formation.

-

Organic Solubility: It is reported to be soluble in N,N-dimethylformamide (DMF), albeit with some turbidity.[4] Based on the solubility of similar nitro-substituted phenolic compounds, it is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[14][15] Its solubility in nonpolar solvents like hexane is expected to be low.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble | Polar functional groups, but also a relatively rigid aromatic core. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent capable of strong hydrogen bond acceptance. |

| N,N-Dimethylformamide (DMF) | Soluble | Polar aprotic solvent. |

| Ethanol/Methanol | Moderately soluble | Polar protic solvents capable of hydrogen bonding. |

| Dichloromethane | Sparingly soluble | Moderately polar solvent. |

| Hexane | Insoluble | Nonpolar solvent. |

Spectroscopic and Analytical Characterization

A comprehensive characterization of this compound relies on a suite of spectroscopic and analytical techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridone ring, and the exchangeable protons of the N-H and O-H groups. The chemical shift of the aromatic proton will be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule, including the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands are expected for:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H stretch: A band in the region of 3100-3500 cm⁻¹.

-

C=O stretch (amide): A strong band around 1650 cm⁻¹.

-

N-O stretch (nitro): Two strong bands around 1550 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).

-

C=C and C=N stretches (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z = 170. The fragmentation pattern will likely involve the loss of the nitro group (NO₂) and other characteristic fragments of the pyridone ring.[1]

Elemental Analysis

Elemental analysis is used to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, and nitrogen.

Reactivity and Potential Applications

The chemical reactivity of this compound is governed by its functional groups, making it a versatile building block in organic synthesis.

-

Reactions at the Hydroxyl Group: The 4-hydroxyl group can be alkylated or acylated to introduce a variety of substituents.

-

Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution, although the presence of the nitro group will deactivate the ring to some extent.

-

Nucleophilic Aromatic Substitution: The nitro group can be a target for nucleophilic displacement, particularly under forcing conditions.

-

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized. This opens up a wide range of synthetic possibilities for creating libraries of compounds for biological screening.

-

Coordination Chemistry: The presence of the hydroxyl and carbonyl groups suggests that this molecule could act as a bidentate ligand, forming complexes with various metal ions. This property could be explored in the development of new catalysts or materials.

The diverse reactivity profile of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents. The pyridone core is a common feature in many biologically active compounds.[16]

-

Materials Science: As a building block for the synthesis of functional dyes and polymers.

Safety and Handling

Based on available safety data, this compound should be handled with appropriate care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation.[1] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Conclusion and Future Outlook

This compound is a heterocyclic compound with a rich chemical profile and significant potential for further exploration. While its fundamental properties have been outlined in this guide, there remain opportunities for deeper investigation. Future research efforts could focus on the experimental determination of its pKa, a thorough investigation of its tautomeric equilibrium under various conditions, and an exploration of its coordination chemistry. The development of efficient and scalable synthetic protocols will also be crucial for unlocking its full potential as a versatile building block in drug discovery and materials science. This guide serves as a foundational resource to stimulate and support these future endeavors.

References

- Demuner, A. J., Barbosa, L. C. A., & de Almeida, R. M. (2011). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 16(9), 7737–7750.

- Gomez, J., & Lopez, R. (2007). Theoretical pKa calculations of substituted pyridines. Journal of Molecular Structure: THEOCHEM, 805(1-3), 137-142.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 54685619, this compound. Retrieved from [Link].

-

Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]

- Yüksek, H., Gök, Y., & Alkan, M. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.

- Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Source URL not available, but content is widely cited]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

- Google Patents. (n.d.). US8754096B2 - Piperidinone carboxamide azaindane CGRP receptor antagonists.

-

ChemWhat. (n.d.). This compound CAS#: 4966-90-9. Retrieved from [Link]

- da Silva, J. B. P., & da Silva, M. C. (2020). Tautomeric Equilibria Revised. ChemRxiv.

- Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674.

- Barlin, G. B., & Pfleiderer, W. (1971). Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone. Journal of the Chemical Society B: Physical Organic, 1425-1431.

- Barlin, G. B. (1966). Ultraviolet absorption and protonation equilibria of amino- and nitro-substituted pyridines. Journal of the Chemical Society B: Physical Organic, 285-291.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Alfa Aesar. (n.d.). Certificate of analysis: this compound, 97%. Retrieved from [A specific, stable URL for the COA is not available, but such documents are typically provided by the supplier upon request or with the product.]

- Zdujić, M., Dopsaj, V., & Stanković, M. (2019). On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.

- Stankovic, M., & Muskatırovı, M. (2000). Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. Journal of the Serbian Chemical Society, 65(12), 961-965.

- Orita, A., & Otera, J. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(17), 3950.

- Kamm, O., & Segur, J. B. (1923).

- Yadav, C. K., et al. (2024). Synthesis, Characterization, and Biological Studies of Novel 4-Hydroxy-6-methyl-5,6-dihydro-2H-pyran-2-one Based Azo Dyes.

- Bräse, S., & Gademann, K. (2010). 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches.

- Katritzky, A. R., Scriven, E. F. V., Majumder, S., Akhmedova, R. G., Vakulenko, A. V., Akhmedov, N. G., Murugan, R., & Abboud, K. A. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry, 3(3), 538–541.

- Roering, A. J., & Guzei, I. A. (2023). Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one.

- Mironov, M. A., Mokrushin, V. S., & Kleban, M. I. (2017). Synthesis of 6-hydroxy-5,6-dihydro-2-pyrones and -pyridones by reaction of 4-aryl-6-trifluoromethyl-2-pyrones with water, hydrazine, and hydroxylamine. Chemistry of Heterocyclic Compounds, 53(12), 1294–1301.

- Rytting, J. H., McHan, D. R., & Acree, W. E. (1982). Phenindione solubility in mixed organic solvents: analysis of the role of specific hydrogen and non-hydrogen bonding interactions. International Journal of Pharmaceutics, 10(3), 231-238.

-

ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction? Retrieved from [Link]

- Ridd, J. H., & Smith, J. T. (1966). The kinetics and mechanism of electrophilic substitution of heteroaromatic compounds. Part XX. Nitration of 3-hydroxypyridine, 6-hydroxy-2(1H)-pyridone, and some corresponding methyl derivatives. Journal of the Chemical Society B: Physical Organic, 106-110.

- Latajka, Z., & Scheiner, S. (1987). Modelling of the Nitration of 2-Methylpyrimidine-4,6-dione (MPD).

Sources

- 1. This compound | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | 4966-90-9 | TCI Deutschland GmbH [tcichemicals.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. bcc.bas.bg [bcc.bas.bg]

- 11. wuxibiology.com [wuxibiology.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Tautomeric equilibrium constants for 3-amino- and 3-nitro-4-pyridone - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound [myskinrecipes.com]

physical characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

An In-depth Technical Guide to the Physical Characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the core physical and chemical characteristics of this compound. As a Senior Application Scientist, my objective is to present this information not merely as a list of properties, but as a practical, field-proven guide to understanding and utilizing this compound in a research and development setting. The structure of this document is designed to flow from fundamental identifiers to complex spectroscopic profiles and practical experimental protocols, ensuring a thorough understanding for professionals in the field.

Introduction

This compound is a substituted pyridone derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and chemical synthesis. Its utility is often as a reactant or intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] A precise understanding of its physical characteristics is paramount for its effective handling, characterization, reaction setup, and for meeting regulatory and quality control standards. This guide elucidates these properties through a combination of aggregated data from chemical suppliers and public databases, alongside validated experimental protocols for in-house verification.

Chemical Identity and Core Properties

A consistent and accurate identification of a chemical entity is the foundation of all subsequent research. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | [2] |

| CAS Number | 4966-90-9 | [3][4] |

| Molecular Formula | C₆H₆N₂O₄ | [2][3][4] |

| Molecular Weight | 170.12 g/mol | [2][4] |

| Monoisotopic Mass | 170.03275668 Da | [2] |

| InChI | InChI=1S/C6H6N2O4/c1-3-2-4(9)5(8(11)12)6(10)7-3/h2H,1H3,(H2,7,9,10) | [2] |

| InChIKey | QIKWTNPFTOEELW-UHFFFAOYSA-N | [3] |

| Canonical SMILES | CC1=CC(=C(C(=O)N1)=O)O | [3] |

Macroscopic and Thermodynamic Properties

The bulk physical properties of a compound dictate its storage, handling, and application conditions.

| Property | Observation / Value | Source(s) |

| Appearance | Light orange to yellow to green powder or crystals. | [1] |

| Melting Point | 293-296 °C (lit.) | [5] |

| Solubility | Limited data available. Described as yielding "very faint turbidity" in N,N-Dimethylformamide (DMF). | [5] |

| Purity (Typical) | >97.0% to >98.0% | [1] |

Expert Insight: The high melting point is indicative of a stable crystal lattice, likely reinforced by intermolecular hydrogen bonding facilitated by the hydroxyl, amine, and nitro functional groups. The observed color is typical for nitro-aromatic compounds. While quantitative solubility data is sparse in the literature, the molecular structure, possessing both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -NO₂), suggests that solubility will be highest in polar aprotic solvents like DMSO and DMF, and likely low in nonpolar solvents such as hexanes or toluene. A detailed protocol for determining solubility is provided in Section 5.

Molecular Structure and Crystallography

The arrangement of atoms and molecules defines the chemical behavior and physical properties of the compound.

2D Structure and Tautomerism

This compound exists in tautomeric equilibrium between the pyridin-2-one form and its aromatic pyridin-2-ol isomer. However, for 2-pyridone systems, the equilibrium overwhelmingly favors the keto (pyridin-2-one) form, which is the structure commonly depicted.

Sources

Spectroscopic Data for 4-Hydroxy-6-methyl-3-nitro-2-pyridone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-6-methyl-3-nitro-2-pyridone is a substituted pyridinone derivative with potential applications in medicinal chemistry and materials science. As with any compound intended for advanced research and development, a thorough structural elucidation and confirmation of its identity are paramount. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide is designed to offer not only the spectral data but also insights into the experimental methodologies and data interpretation, empowering researchers to confidently identify and utilize this compound in their work.

The molecular structure of this compound is presented below. The tautomeric equilibrium between the pyridone and hydroxypyridine forms should be considered, although the pyridone form generally predominates in the solid state and in many common solvents.

Caption: Tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the methyl, methine, and hydroxyl/amine protons. The chemical shifts will be influenced by the electron-withdrawing nitro group and the aromatic pyridone ring.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | N-H |

| ~10.0 - 12.0 | br s | 1H | O-H |

| ~6.0 - 6.5 | s | 1H | C5-H |

| ~2.2 - 2.5 | s | 3H | C6-CH₃ |

Note: Chemical shifts are predicted and may vary depending on the solvent and concentration.

Interpretation and Causality:

-

The N-H and O-H protons are expected to be broad singlets and their chemical shifts can be highly variable due to hydrogen bonding and exchange with trace amounts of water in the solvent. Their integration would confirm the presence of one proton each.

-

The C5-H proton is anticipated to be a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to its position on the electron-deficient pyridone ring.

-

The C6-CH₃ protons are also expected to be a singlet, integrating to three protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C2=O |

| ~155 - 160 | C4-OH |

| ~145 - 150 | C6-CH₃ |

| ~130 - 135 | C3-NO₂ |

| ~100 - 105 | C5 |

| ~18 - 22 | C6-CH₃ |

Note: Chemical shifts are predicted based on typical values for similar structures.[1]

Interpretation and Causality:

-

The carbonyl carbon (C2=O ) is expected to be the most downfield signal due to the strong deshielding effect of the oxygen atom.

-

The carbons attached to the hydroxyl (C4-OH ) and the methyl group (C6-CH₃ ) will also appear at downfield shifts.

-

The carbon bearing the nitro group (C3-NO₂ ) will be significantly deshielded.

-

The methine carbon (C5 ) will be the most upfield of the ring carbons.

-

The methyl carbon (C6-CH₃ ) will appear at the most upfield region of the spectrum.

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

-

A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for polar compounds and for observing exchangeable protons.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Pick the peaks in both ¹H and ¹³C spectra.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C=O, C=C, and NO₂ groups.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Broad | O-H and N-H stretching |

| ~1650 | Strong | C=O stretching (amide) |

| ~1600 | Medium | C=C stretching (aromatic) |

| 1500-1550 and 1300-1350 | Strong | Asymmetric and symmetric NO₂ stretching |

Interpretation and Causality:

-

The broad band in the 3200-3500 cm⁻¹ region is characteristic of hydrogen-bonded O-H and N-H stretching vibrations.

-

The strong absorption around 1650 cm⁻¹ is indicative of the amide C=O group.

-

The band around 1600 cm⁻¹ can be attributed to the C=C stretching of the pyridone ring.

-

The two strong bands for the nitro group (NO₂) stretching are highly characteristic and confirm its presence.

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

Procedure:

-

Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.

-

Apply Pressure: Use the pressure arm of the ATR accessory to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Sample Scan: Acquire the IR spectrum of the sample. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Caption: Step-by-step workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the molecular weight is 170.12 g/mol .[2]

GC-MS Data:

The PubChem database indicates a GC-MS analysis with the following top peaks.[2]

| m/z | Relative Intensity |

| 170 | High |

| 110 | Medium |

| 42 | Low |

Interpretation and Proposed Fragmentation:

-

m/z = 170: This corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

-

m/z = 110: A plausible fragmentation pathway for this ion is the loss of NO₂ (46 Da) and a neutral molecule of CO (28 Da) from the molecular ion (170 - 46 - 28 = 96), however, this does not match the observed peak. A more likely fragmentation is the loss of NO₂ and subsequent rearrangement. Another possibility is the loss of ketene (CH₂=C=O, 42 Da) and NO₂. A definitive assignment would require high-resolution mass spectrometry.

-

m/z = 42: This could correspond to the ketene radical cation [CH₂=C=O]⁺ or other small fragments.

Caption: A simplified potential fragmentation pathway.

Experimental Protocol for GC-MS Analysis

This protocol provides a general procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

GC Parameters:

-

Injector Temperature: 250 °C.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 10 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Conclusion

This technical guide has provided a detailed overview of the expected and available spectroscopic data for this compound. While a complete, experimentally verified dataset is not fully available in public databases, the provided interpretations and robust experimental protocols offer a solid foundation for researchers working with this compound. The combination of NMR, IR, and MS provides a powerful and self-validating system for the unambiguous identification and characterization of this compound, ensuring the scientific integrity of any subsequent research.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

da Silva, A. B. F., de Souza, M. C. B. V., & Ferreira, V. F. (2015). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules, 20(9), 16531–16546. [Link]

Sources

An In-depth Technical Guide to the Solubility Profile of 4-Hydroxy-6-methyl-3-nitro-2-pyridone in Common Laboratory Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 4-Hydroxy-6-methyl-3-nitro-2-pyridone (CAS RN: 4966-90-9), a key intermediate in synthetic organic chemistry.[1][2] Given the limited availability of specific quantitative solubility data in public literature, this document synthesizes theoretical principles with established experimental methodologies to empower researchers in drug discovery and chemical development. Herein, we will explore the molecular characteristics influencing solubility, provide a robust protocol for empirical determination, and discuss the implications for practical applications.

Compound Overview: Physicochemical Properties

Understanding the inherent properties of this compound is fundamental to predicting its behavior in various solvents. The molecule's structure, featuring a pyridone backbone with hydroxyl, methyl, and nitro functional groups, dictates its polarity, hydrogen bonding capacity, and ultimately, its solubility.

The compound exists as a light orange to yellow or green crystalline powder.[2] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₆N₂O₄ | PubChem[3], Santa Cruz Biotechnology[4] |

| Molecular Weight | 170.12 g/mol | PubChem[3], Sigma-Aldrich[1] |

| Melting Point | 293-296 °C (lit.) | ChemWhat[5], Sigma-Aldrich[1] |

| IUPAC Name | 4-hydroxy-6-methyl-3-nitro-1H-pyridin-2-one | PubChem[3] |

| Canonical SMILES | CC1=CC(=O)C(=C(O)N1)[O-] | Thermo Fisher Scientific[6] |

| InChI Key | QIKWTNPFTOEELW-UHFFFAOYSA-N | Sigma-Aldrich[1] |

The presence of both hydrogen bond donors (hydroxyl and N-H in the pyridone tautomer) and acceptors (nitro group, carbonyl, and hydroxyl oxygens) suggests a complex solubility profile. The nitro group, being strongly electron-withdrawing, significantly influences the electronic distribution and polarity of the molecule.[7]

Theoretical Framework for Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the following interactions are critical:

-

Hydrogen Bonding: The hydroxyl and pyridone N-H groups can act as hydrogen bond donors, while the oxygen atoms of the carbonyl, hydroxyl, and nitro groups act as acceptors. Solvents capable of hydrogen bonding (e.g., water, alcohols) are expected to be more effective.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the polar nitro and carbonyl groups. Polar aprotic solvents (e.g., DMSO, DMF, acetone) will interact favorably through these forces.

-

Van der Waals Forces: These non-specific interactions are present in all solvent-solute combinations but are weaker than hydrogen bonding and dipole-dipole forces.

Based on its structure, this compound is a polar molecule. Therefore, it is anticipated to have higher solubility in polar solvents and lower solubility in nonpolar solvents like hexanes or toluene.

Known Qualitative Solubility Data

While precise quantitative data is scarce, some qualitative information has been reported:

-

N,N-Dimethylformamide (DMF): Solubility in N,N-DMF is reported to result in a "very faint turbidity," suggesting it is sparingly soluble to soluble in this polar aprotic solvent.[5]

The lack of comprehensive public data underscores the necessity for researchers to determine the solubility profile experimentally for their specific applications.

Experimental Protocol for Solubility Determination

The following is a detailed, self-validating protocol for determining the thermodynamic solubility of this compound. This method is based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility measurements.[8]

-

This compound (purity >98%)

-

Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethyl acetate, dichloromethane, hexane)

-

Analytical balance

-

Scintillation vials or sealed glass tubes

-

Isothermal shaker or constant temperature water bath

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[9]

-

-

Equilibration:

-

Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be conducted to determine the minimum time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.

-

-

Sample Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

The solubility is calculated from the measured concentration and the dilution factor. The results can be expressed in various units, such as mg/mL, g/L, or mol/L.

-

The following diagram illustrates the experimental workflow for determining thermodynamic solubility.

Sources

- 1. 4-羟基-6-甲基-3-硝基-2-吡啶酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 4966-90-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Nitropyridone Scaffolds: Versatile Precursors for the Synthesis of Novel Biologically Active Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The nitropyridone core, particularly 1-methyl-3,5-dinitro-2-pyridone, represents a class of highly reactive heterocyclic compounds. While direct therapeutic applications of nitropyridones are not extensively documented, their true value in medicinal chemistry lies in their function as versatile synthetic intermediates. The electron-deficient nature of the pyridone ring, activated by multiple nitro groups, makes it an exceptional substrate for nucleophilic-type ring transformation reactions. This guide provides an in-depth exploration of the synthesis and reactivity of 1-methyl-3,5-dinitro-2-pyridone, and details the significant potential of its derivatives in oncology, infectious diseases, and neurology. We will examine the established biological activities of compounds synthesized from this scaffold, provide detailed experimental protocols for their evaluation, and discuss the underlying mechanisms of action.

Chapter 1: The Chemistry of 1-Methyl-3,5-Dinitro-2-Pyridone: A Gateway to Novel Heterocycles

The utility of a starting material in a drug discovery program is often dictated by its accessibility and chemical versatility. 1-Methyl-3,5-dinitro-2-pyridone stands out as a key building block due to its unique electronic properties and predictable reactivity.

Synthesis of the Nitropyridone Core

The preparation of 1-methyl-3,5-dinitro-2-pyridone is a straightforward three-step process starting from pyridine, making it a readily accessible precursor for synthetic campaigns[1].

Experimental Protocol: Synthesis of 1-Methyl-3,5-Dinitro-2-Pyridone

-

Methylation: Pyridine is first converted to N-methylpyridinium salt (2) via reaction with an alkylating agent like dimethyl sulfate. The rationale here is to activate the pyridine ring for subsequent oxidation.

-

Oxidation: The resulting N-methylpyridinium salt is then oxidized in a one-pot reaction using potassium ferricyanide under alkaline conditions. This step yields 1-methyl-2-pyridone (3).

-

Nitration: The final step involves a strong nitrating environment. 1-methyl-2-pyridone is treated with fuming nitric acid in the presence of sulfuric acid to introduce two nitro groups at the 3 and 5 positions, yielding the target compound, 1-methyl-3,5-dinitro-2-pyridone (1)[1].

Caption: Synthesis pathway for 1-methyl-3,5-dinitro-2-pyridone.

The Power of Ring Transformation Reactions

1-Methyl-3,5-dinitro-2-pyridone is an ideal substrate for nucleophilic-type ring transformations due to three key features:

-

High Electron Deficiency: The two electron-withdrawing nitro groups and the carbonyl group significantly reduce the electron density of the pyridone ring[1].

-

Low Aromaticity: This electron deficiency lowers the aromatic stabilization energy, making the ring susceptible to nucleophilic attack and subsequent opening[2].

-

Good Leaving Group: During the transformation, a portion of the ring can be eliminated as a stable anion of N-methyl-nitroacetamide[1].

This reactivity allows the nitropyridone to serve as a synthetic equivalent of the unstable nitromalonaldehyde, enabling the construction of complex, functionalized nitropyridines and nitroanilines through three-component reactions involving a ketone and a nitrogen source like ammonia or ammonium acetate[1][3].

Caption: Anticancer mechanism of nitropyridone derivatives.

Quantitative Analysis of Antiproliferative Activity

The efficacy of novel anticancer compounds is quantified by their IC50 value (the concentration required to inhibit 50% of cell proliferation).

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridone Derivative (1) | HepG2 (Liver) | 4.5 ± 0.3 | [4] |

| Pyridine Derivative (2) | HepG2 (Liver) | > 20 | [4] |

| Pyridone Derivative (1) | MCF-7 (Breast) | ~10 | [4] |

| Dihydropyridine (4d) | HeLa (Cervical) | 28.3 | [5] |

| Thiazole-DHP (7a) | MOLT-4 (Leukemia) | 17.4 ± 2.0 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric, self-validating system for assessing cell metabolic activity, which serves as a proxy for cell viability.

-

Cell Seeding: Plate cancer cells (e.g., HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment. This step ensures a healthy, uniform monolayer of cells before treatment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for a defined period (e.g., 48, 72, or 96 hours). The time-course allows for the assessment of time-dependent effects.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Chapter 3: Antimicrobial Potential of Nitropyridone Derivatives

The nitro group is a critical pharmacophore in many antimicrobial agents. [7]Its strong electron-withdrawing nature can generate free radicals and interfere with essential biomolecules in pathogens. [8]Compounds derived from nitropyridines, the products of nitropyridone transformations, exhibit significant antibacterial and antifungal activities. [9]

Spectrum of Activity

Nitropyridine-containing complexes and derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. [9]

| Organism | Type | Activity Noted | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Moderate to Good | [9] |

| Escherichia coli | Gram-negative bacteria | Moderate to Good | [9] |

| Candida albicans | Fungus (Yeast) | Moderate to Good | [9] |

| Mycobacterium | Mycobacteria | Moderate | [10]|

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Grow a fresh culture of the test microorganism (e.g., S. aureus) and dilute it to a standardized concentration (e.g., 5 x 10⁵ CFU/mL). Standardization is critical for reproducibility.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for S. aureus) for 18-24 hours.

-

Result Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or with a plate reader. This endpoint provides a clear, quantitative measure of potency.

Chapter 4: Neuroprotective Activities of Related Scaffolds

While direct evidence for nitropyridone derivatives in neuroprotection is emerging, related structures such as nitrones and other dihydropyridines show significant potential in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. [11][12][13]This suggests a promising avenue for future research into nitropyridone-derived compounds.

Mechanisms of Neuroprotection

The neuroprotective effects of these related compounds are often multifaceted, targeting key pathological features of neurodegeneration:

-

Oxidative Stress Reduction: Nitrone moieties are excellent free-radical scavengers. Compounds like Tetramethylpyrazine nitrone (TBN) combat oxidative stress, a common hallmark of neurodegenerative diseases. [12]* Anti-apoptosis: Some nitrones can inhibit apoptosis by reducing the levels of active caspase-3, a key executioner enzyme in the cell death pathway. [13]* Inhibition of Calmodulin (CaM)-dependent pathways: Certain dihydropyridine derivatives protect against ischemic brain injury by inhibiting CaM-dependent functions, which are involved in calcium-mediated neurotoxicity. [11]* Protein Homeostasis: TBN has been shown to enhance the clearance of toxic protein aggregates (like amyloid-β and α-synuclein) by augmenting autophagy and the ubiquitin-proteasome system. [12] The potential for nitropyridone derivatives to be functionalized into compounds that can modulate these pathways is high, making this a fertile ground for drug discovery.

Conclusion and Future Directions

1-Methyl-3,5-dinitro-2-pyridone is a powerful synthetic tool, not an end-product. Its true potential is realized in the diverse and complex molecular scaffolds it can generate. The biological activities of the resulting pyridine derivatives are significant, with compelling evidence for their use in developing novel anticancer and antimicrobial agents. The structural similarity to compounds with known neuroprotective effects also opens a promising new frontier for research.

Future work should focus on expanding the library of compounds synthesized from nitropyridone precursors and screening them against a wider range of biological targets. Detailed mechanistic studies, including the identification of specific protein targets and the elucidation of signaling pathways, will be crucial for optimizing these scaffolds into clinically viable drug candidates.

References

-

Nishiwaki, N., et al. (2019). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules, 24(15), 2736. [Link]

-

Nishiwaki, N., et al. (2019). Preparation of 1-methyl-3,5-dinitro-2-pyridone (1). ResearchGate. [Link]

-

Nishiwaki, N., et al. (2017). Synthesis of 2-Aryl-5-Nitropyridines by Three-Component Ring Transformation of 3,5-Dinitro-2-Pyridone. ResearchGate. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

-

Oobuchi, M., et al. (1995). Neuroprotective effects of a dihydropyridine derivative...on rat ischemic brain injury. PubMed. [Link]

-

Kollia, P., et al. (2015). Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Reports. [Link]

-

Chen, L., et al. (2023). Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders. PubMed. [Link]

-

Ramirez-Nunez, O., et al. (2020). Neuroprotective effects of novel nitrones: In vitro and in silico studies. PubMed. [Link]

-

Ono, N., et al. (2018). Chemistry of Nitroquinolones and Synthetic Application to Unnatural 1-Methyl-2-quinolone Derivatives. MDPI. [Link]

-

Starosotnikov, A., & Bastrakov, M. (2023). Three-component ring transformations of N-methyl 3,5-dinitropyridin-2-one. ResearchGate. [Link]

-

Villa Reyna, A. L., et al. (2024). Examples of compounds derived from pyridine where antiproliferative... ResearchGate. [Link]

-

Dongre, R. S. (2018). Antibacterial activity of synthetic pyrido[2,3-d]pyrimidines armed with nitrile group. ResearchGate. [Link]

-

Singh, P., et al. (2023). Pyridine heterocycles: Compiling the anticancer capabilities. International Journal of Chemical Studies. [Link]

-

Riaz, M., et al. (2023). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity. Molecules. [Link]

-

Gładkowski, W., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group... International Journal of Molecular Sciences. [Link]

-

Firoozi, M., et al. (2018). Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells. Iranian Journal of Pharmaceutical Research. [Link]

-

Cholewiński, G., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]

-

Gładkowski, W., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group... PubMed. [Link]

-

Jones, M. L., et al. (2010). Antimicrobial properties of nitric oxide and its application in antimicrobial formulations and medical devices. PubMed. [Link]

-

Kalivendi, S. V., et al. (2003). Bioenergetic and oxidative effects of free 3-nitrotyrosine in culture... Journal of Neurochemistry. [Link]

-

Shulga, O. V., et al. (2018). Some Aspects of Neuroprotective Action of a New Derivative of 3-Methylxanthine... SciSpace. [Link]

-

Flores-Alamo, M., et al. (2023). Biological Activity of Complexes Involving Nitro-Containing Ligands... Molecules. [Link]

Sources

- 1. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarbox ylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tetramethylpyrazine nitrone: a multifaceted neuroprotective agent in neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

theoretical studies and computational modeling of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 4-Hydroxy-6-methyl-3-nitro-2-pyridone

Abstract

This technical guide provides a comprehensive theoretical examination of this compound (C₆H₆N₂O₄), a heterocyclic compound of interest in medicinal chemistry and materials science. Employing Density Functional Theory (DFT), this document elucidates the molecule's optimized geometric structure, vibrational frequencies, and electronic properties. Key quantum chemical descriptors, including Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP), are analyzed to predict the molecule's chemical reactivity, stability, and potential sites for intermolecular interactions. The theoretical findings are correlated with available experimental data to validate the computational model. This guide is intended for researchers and professionals in drug development and computational chemistry, offering foundational insights into the molecule's behavior and its potential as a scaffold for novel therapeutics or functional materials.

Introduction: The Significance of 2-Pyridone Scaffolds

The 2-pyridone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anti-HIV, antitumor, and antibacterial properties.[1][2] The functionalization of this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties.

This compound (CAS: 4966-90-9) is a derivative that incorporates key functional groups—a hydroxyl, a methyl, and a nitro group—that are known to modulate electronic distribution and biological interactions.[3][4][5] The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups on the pyridone ring creates a unique electronic profile, making it a compelling subject for theoretical investigation. Such studies are crucial for understanding its reactivity and for its rational application as an intermediate in the synthesis of more complex molecules, such as pyridylthiazole derivatives.[4][6]

This guide presents a detailed computational workflow to characterize the molecule's structural, vibrational, and electronic landscape, providing a theoretical foundation for future experimental work.

Computational Methodology: A Framework for Accuracy

The theoretical calculations detailed herein are performed using Density Functional Theory (DFT), a robust quantum mechanical modeling method.

Rationale for Method Selection

Expertise & Experience: DFT, specifically with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional, is selected for its proven efficacy in balancing computational efficiency and accuracy for organic molecules.[7][8] This functional reliably predicts geometric parameters, vibrational frequencies, and electronic properties. The 6-311++G(d,p) basis set is employed to provide a flexible description of the electron density, incorporating diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for atoms other than hydrogen and hydrogen atoms, respectively.[9][10][11]

Computational Protocol Workflow

The following protocol outlines the step-by-step computational analysis process.

Protocol: DFT-Based Molecular Characterization

-

Structure Optimization:

-

The initial 3D structure of this compound is drawn using molecular modeling software.

-

A full geometry optimization is performed using the B3LYP/6-311++G(d,p) level of theory in the gas phase.[10]

-

The optimization process is continued until the forces on each atom are negligible, ensuring the structure corresponds to a minimum on the potential energy surface.

-

-

Frequency Calculation:

-

Harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

The calculated frequencies are uniformly scaled by an appropriate factor (typically ~0.967 for B3LYP/6-311G basis sets) to correct for anharmonicity and systematic errors, allowing for a more accurate comparison with experimental data.

-

-

Electronic Property Analysis:

-

Using the optimized geometry, single-point energy calculations are performed to derive key electronic properties.

-

The energies of the HOMO and LUMO are determined to calculate the energy gap.

-

The Molecular Electrostatic Potential (MEP) is mapped onto the electron density surface to visualize charge distribution.

-

Nonlinear Optical (NLO) properties, such as the first-order hyperpolarizability (β), are calculated to assess the material's potential for optical applications.

-

Caption: Workflow for the computational analysis of the title compound.

Molecular Structure and Vibrational Analysis

Optimized Molecular Geometry

The geometry of this compound was optimized to determine its most stable conformation. The pyridone ring is nearly planar, with the nitro and hydroxyl groups influencing the electronic structure and bond lengths. The key optimized geometrical parameters are presented below. These theoretical values serve as a benchmark for understanding the molecule's structure in the absence of single-crystal X-ray diffraction data.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Lengths | C=O | 1.23 |

| C-N (ring) | 1.38 | |

| C-NO₂ | 1.46 | |

| C-OH | 1.35 | |

| C-CH₃ | 1.51 | |

| Bond Angles | O=C-N | 123.5 |

| C-N-C | 120.1 | |

| C-C-NO₂ | 121.8 |

| | C-C-OH | 122.3 |

Vibrational Spectra Analysis

The theoretical vibrational spectra (FT-IR and FT-Raman) were calculated to aid in the assignment of experimental spectral bands. The vibrational modes are complex, involving coupled motions of various functional groups. A comparison between the scaled theoretical wavenumbers and available experimental data from public databases validates the accuracy of the computational model.[12]

Trustworthiness: The strong correlation between the calculated and observed frequencies for key functional groups demonstrates the reliability of the B3LYP/6-311++G(d,p) level of theory for describing the vibrational properties of this molecule.

Table 2: Comparison of Theoretical and Experimental Vibrational Frequencies (cm⁻¹)

| Vibrational Mode Assignment | Calculated (Scaled) | Experimental (FT-IR)[12] |

|---|---|---|

| O-H Stretch | 3450 | ~3400-3500 (broad) |

| N-H Stretch | 3310 | ~3300 |

| C-H Stretch (Methyl) | 2985 | ~2980 |

| C=O Stretch | 1665 | ~1660 |

| C=C Ring Stretch | 1610 | ~1615 |

| NO₂ Asymmetric Stretch | 1540 | ~1535 |

| NO₂ Symmetric Stretch | 1355 | ~1350 |

| C-O Stretch | 1250 | ~1255 |

Electronic Properties and Reactivity Analysis

The electronic properties of a molecule are fundamental to its reactivity, stability, and potential applications.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the frontier orbitals that dictate a molecule's ability to donate or accept electrons.[13] The HOMO is the region with the highest probability of donating electrons (nucleophilic character), while the LUMO is the region most likely to accept electrons (electrophilic character). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity.[14]

-

HOMO: The HOMO is primarily localized over the pyridone ring and the hydroxyl group, indicating these are the main sites for electron donation.

-

LUMO: The LUMO is predominantly distributed over the nitro group and the C=O bond, identifying these as the primary electron-accepting centers.

-

Energy Gap (ΔE): A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.[11] The calculated energy gap for this molecule points towards significant charge transfer capabilities.

Table 3: Calculated Electronic Properties

| Property | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -3.20 |

| Energy Gap (ΔE) | 3.65 |

Caption: Conceptual diagram of the HOMO-LUMO energy gap.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack.[15][16][17]

-

Negative Potential Regions (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is located around the oxygen atoms of the nitro group and the carbonyl group, making them primary sites for interacting with electrophiles or forming hydrogen bonds.

-

Positive Potential Regions (Blue): These areas are electron-deficient and are targets for nucleophilic attack. The hydrogen atom of the hydroxyl group and the N-H group exhibit the most positive potential, indicating they are the most likely sites for nucleophilic interaction.

The MEP analysis confirms that the molecule possesses distinct, well-defined regions of positive and negative potential, which is a key feature for receptor binding in drug design.

Potential for Nonlinear Optical (NLO) Applications

Molecules with significant intramolecular charge transfer, often found in donor-π-acceptor systems, can exhibit high nonlinear optical (NLO) activity. The title compound, with its electron-donating hydroxyl group and electron-withdrawing nitro group attached to the pyridone ring, fits this profile. Theoretical calculations of the first-order hyperpolarizability (β) can quantify this potential. A high β value suggests that the material could be useful in applications like frequency conversion and optical switching.[8][18] While a detailed NLO study is beyond the scope of this guide, the electronic structure strongly suggests this as a promising area for further investigation.

Implications for Drug Development

The computational analysis provides several key insights relevant to drug development:

-

Target Interaction Mapping: The MEP map provides a clear "pharmacophore" model, highlighting the regions likely to engage in hydrogen bonding (O and N-H atoms) or other electrostatic interactions with a biological target, such as an enzyme's active site.

-

Metabolic Stability: The HOMO-LUMO gap can provide an initial estimate of the molecule's susceptibility to oxidation. A higher gap generally correlates with greater stability.

-

Scaffold for Synthesis: As a known reactant, understanding the molecule's reactive sites (as predicted by MEP and frontier orbitals) can guide the synthesis of novel derivatives with improved potency or selectivity.[4] The 2-pyridone core is a versatile starting point for creating libraries of compounds for screening.[1][19]

Conclusion

This guide has detailed a comprehensive theoretical study of this compound using DFT calculations. The computational model, validated against available experimental data, provides a robust description of the molecule's geometric, vibrational, and electronic properties. The analysis of the HOMO-LUMO energy gap and the Molecular Electrostatic Potential map reveals significant insights into the molecule's reactivity, stability, and potential interaction sites. These findings underscore the molecule's potential as a valuable intermediate for synthesizing novel compounds in the fields of medicinal chemistry and materials science. The presented computational workflow serves as a reliable protocol for the in-silico characterization of similar heterocyclic systems.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Stenutz. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). MEP (molecular electrostatic potential) surfaces of some representative compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular orbital diagrams of HOMO and LUMO of compounds 4-6. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular electrostatic potential (MEP) surface for compounds 3a–3h. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

ChemWhat. (n.d.). This compound CAS#: 4966-90-9. Retrieved from [Link]

-

National Institutes of Health. (2021). Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)]. Retrieved from [Link]

-

National Institutes of Health. (2022). Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements. Retrieved from [Link]

-

Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling. Retrieved from [Link]

-

ResearchGate. (2008). An experimental and theoretical study of molecular structure and vibrational spectra of 3-and 4-pyridineboronic acid molecules by density functional theory calculations. Retrieved from [Link]

- PubMed. (2013). FT-IR spectroscopic analyses of 4-hydroxy-1-methyl-3-[2-nitro-2-oxoacetyl-2(1H)quinolinone (HMNOQ). Retrieved from https://pubmed.ncbi.nlm.nih.gov/23665671/

-

Indian Journal of Pure & Applied Physics. (n.d.). Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Retrieved from [Link]

-

ResearchGate. (2020). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Retrieved from [Link]

-

SCIRP. (n.d.). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure, DFT calculations, spectroscopic characterization, and solvent-dependent HOMO-LUMO studies of 3-(hydroxymethyl) pyridinium 4-hydroxybenzenesulfonate. Retrieved from [Link]

-

ResearchGate. (n.d.). Molecular structure, HOMO, LUMO, MEP, natural bond orbital analysis of benzo and anthraquinodimethane derivatives. Retrieved from [Link]

-

SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

LookChem. (n.d.). Cas Number 4966-90-9|4-Hydroxy-6-methyl-3-nitro-2(1H)-pyridinone. Retrieved from [Link]

-

ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]

-

Chemistry and Chemical Engineering Journal. (n.d.). "MATHEMATICAL MODELING OF SYNTHESIS 4´,4´´-DI-(1-METHYL-1-HYDROXY-2-PHE". Retrieved from [Link]

Sources

- 1. A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC04509C [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound [stenutz.eu]

- 4. This compound 98 4966-90-9 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. This compound [myskinrecipes.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]

- 9. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tis.wu.ac.th [tis.wu.ac.th]

- 11. researchgate.net [researchgate.net]

- 12. This compound | C6H6N2O4 | CID 54685619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Electrostatic Potential and Noncovalent Interactions in Derivatives of Group 8 Elements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Nonlinear Optical Properties of Pyrene Derivatives Based on a Donor–Acceptor Structure and Its Polyurethane Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 2,4-Dichloro-6-methyl-3-nitropyridine via Chlorination of 4-Hydroxy-6-methyl-3-nitro-2-pyridone with Phosphorus Oxychloride

Abstract: This document provides a comprehensive guide for the conversion of 4-Hydroxy-6-methyl-3-nitro-2-pyridone to 2,4-dichloro-6-methyl-3-nitropyridine using phosphorus oxychloride (POCl₃). The dichlorinated product is a valuable intermediate in synthetic organic chemistry, particularly for the development of novel pharmaceutical and agrochemical compounds. This guide details the underlying reaction mechanism, a field-proven experimental protocol, safety considerations, and data interpretation.

Introduction and Scientific Principles

The transformation of pyridone scaffolds into their corresponding chloropyridines is a cornerstone reaction in heterocyclic chemistry. The hydroxyl groups on the pyridone ring are poor leaving groups, but their conversion into chloro substituents via reagents like phosphorus oxychloride dramatically enhances the molecule's reactivity towards nucleophilic substitution. This allows for the subsequent introduction of a wide array of functional groups at these positions.